molecular formula C17H26N2O B5803820 N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5803820
M. Wt: 274.4 g/mol
InChI Key: SQIOZJSIUCVGBS-SOFGYWHQSA-N
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Description

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methoxyphenyl group and a prop-2-enyl chain, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and N,1-dimethylpiperidin-4-amine.

    Condensation Reaction: The first step involves a condensation reaction between 2-methoxybenzaldehyde and an appropriate alkene to form the (E)-3-(2-methoxyphenyl)prop-2-enyl intermediate.

    Amine Alkylation: The intermediate is then subjected to alkylation with N,1-dimethylpiperidin-4-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 and modulate multiple pathways makes it a promising candidate for therapeutic applications.

Properties

IUPAC Name

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-18-13-10-16(11-14-18)19(2)12-6-8-15-7-4-5-9-17(15)20-3/h4-9,16H,10-14H2,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIOZJSIUCVGBS-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)N(C)C/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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